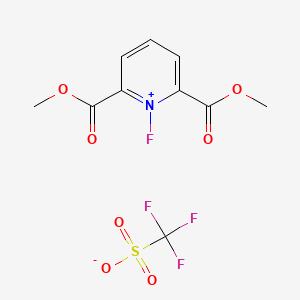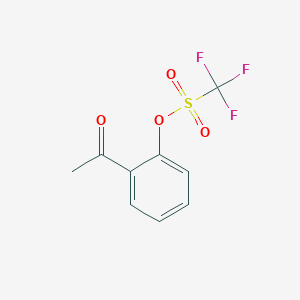
3-Methyl-1-octyl-1H-imidazol-3-ium sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-octyl-1H-imidazol-3-ium sulfate is an ionic liquid, a type of salt in the liquid state that is typically composed of an organic cation and an inorganic anion. This compound is known for its unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials. These characteristics make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-octyl-1H-imidazol-3-ium sulfate typically involves the alkylation of 1-methylimidazole with 1-bromooctane to form 3-Methyl-1-octyl-1H-imidazol-3-ium bromide. This intermediate is then treated with sulfuric acid to yield the desired sulfate salt. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) are usually sufficient.
Solvent: Solvents like acetonitrile or dichloromethane are commonly used.
Reaction Time: The reaction may take several hours to complete.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
3-Methyl-1-octyl-1H-imidazol-3-ium sulfate can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed, although they are less common.
Substitution: Nucleophilic substitution reactions are typical, especially involving the imidazolium ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Substitution: Nucleophiles like halides or alkoxides are common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives, while substitution reactions can introduce various functional groups onto the imidazolium ring.
科学的研究の応用
3-Methyl-1-octyl-1H-imidazol-3-ium sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various chemical reactions, including hydroformylation and polymerization.
Biology: Its ability to dissolve biomolecules makes it useful in biocatalysis and enzyme stabilization.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.
Industry: It is employed in processes such as electroplating, extraction, and as a lubricant additive.
作用機序
The mechanism by which 3-Methyl-1-octyl-1H-imidazol-3-ium sulfate exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, while the sulfate anion can participate in hydrogen bonding and other interactions. These properties enable it to stabilize transition states in chemical reactions and dissolve a wide range of substances.
類似化合物との比較
Similar Compounds
- 1-Butyl-3-methylimidazolium octyl sulfate
- 1-Ethyl-3-methylimidazolium iodide
- 1-Methyl-3-octylimidazolium chloride
Uniqueness
Compared to similar compounds, 3-Methyl-1-octyl-1H-imidazol-3-ium sulfate stands out due to its specific combination of thermal stability, low volatility, and solubility properties. These make it particularly suitable for applications requiring high-temperature stability and the ability to dissolve both polar and non-polar substances.
特性
IUPAC Name |
1-methyl-3-octylimidazol-1-ium;sulfate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H23N2.H2O4S/c2*1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;1-5(2,3)4/h2*10-12H,3-9H2,1-2H3;(H2,1,2,3,4)/q2*+1;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIJBSJJVCIQJA-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=C[N+](=C1)C.CCCCCCCCN1C=C[N+](=C1)C.[O-]S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8214415.png)

![5,7-Di-tert-butyl-3-(4-chlorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate](/img/structure/B8214424.png)









![2-(3-oxo-2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile](/img/structure/B8214503.png)
